molecular formula C10H12NO5P B127947 3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline CAS No. 140202-46-6

3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline

Cat. No. B127947
M. Wt: 257.18 g/mol
InChI Key: VRDCPZSTZJNJOF-UHFFFAOYSA-N
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Description

3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications .


Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . In both strategies, the highly electrophilic N-acyliminium ion is formed as a key intermediate, and the target compound is obtained in good yield using mild reaction conditions and readily available starting materials .


Molecular Structure Analysis

The primary function of 1,2,3,4-tetrahydroisoquinoline in therapeutic peptide design is that of acting as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Scientific Research Applications

NMDA Receptor Antagonism

3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline has been identified as a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has shown effectiveness in inhibiting the binding of glutamate to NMDA receptors, influencing glycine and phencyclidine recognition sites associated with the NMDA receptor, and affecting cyclic guanosine monophosphate (cGMP) levels in mouse cerebellum, both in vitro and in vivo (Vazquez et al., 1992).

Synthesis Strategies

Research has been conducted on efficient synthesis strategies for 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP), a related compound. These strategies involve electron-transfer reduction and radical decarboxylation-phosphorylation, highlighting the potential for diverse applications in further research (Viveros-Ceballos et al., 2021).

Practical Synthesis of α-Aminophosphonic Acids

Another area of research includes the practical and efficient synthesis of α-aminophosphonic acids incorporating tetrahydroisoquinoline heterocycles. This synthesis is important for producing conformationally constrained analogs of pipecolic acid, a compound with various biological activities (Ordóñez et al., 2016).

Conversion in Plant Callus Culture

A study on the callus culture of Stizolobium hassjoo revealed the conversion of DOPA to l-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and related compounds, demonstrating the metabolic pathways in this legume (Saito et al., 1982).

Silver-Catalyzed Functionalization

Research has been conducted on a silver-catalyzed, aldehyde-induced reaction involving N-unprotected tetrahydroisoquinolines. This method provides a general approach to C1-phosphonylated tetrahydroisoquinolines with significant functional group tolerance and regioselectivity (Hu et al., 2016).

properties

IUPAC Name

5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO5P/c12-10(13)8-4-7-6(5-11-8)2-1-3-9(7)17(14,15)16/h1-3,8,11H,4-5H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCPZSTZJNJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930738
Record name 5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline

CAS RN

140202-46-6
Record name 3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140202466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ML Vazquez, DJ Garland, ET Sun, JA Cler, SJ Mick… - Neuroscience …, 1992 - Elsevier
(±)-3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline (SC-48981), a conformationally restricted analog of the potent competitive N- methyl- d -aspartate (NMDA) antagonist, 2-…
Number of citations: 7 www.sciencedirect.com
Y Zhang, H Fang, W Xu - Current Protein and Peptide Science, 2010 - ingentaconnect.com
Tic, short for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a kind of unnatural α-amino acids. Due to its distinct geometrical conformation and biological activity, the structure of Tic, …
Number of citations: 8 www.ingentaconnect.com
C Bonaccorso, N Micale, R Ettari… - Current medicinal …, 2011 - ingentaconnect.com
Excitatory neurotransmission mediated by NMDA (N-methyl-D-aspartic acid) receptors plays a key role in both healthy and diseased processes in the brain. Therefore, bioactive …
Number of citations: 32 www.ingentaconnect.com
G Tuboly, L Tar, Z Bohar, A Safrany-Fark… - Brain research …, 2015 - Elsevier
Kynurenic acid (KYNA) is a neuroactive metabolite that interacts with NMDA, AMPA/kainate and alpha 7 nicotinic receptors. The goal of this study was to clarify the roles of these …
Number of citations: 32 www.sciencedirect.com

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